3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship (SAR)

Choose the defined oxalate salt (CAS 1198416-92-0) at its commercially standard ≥95% purity to eliminate variables in your CNS-focused SAR campaigns or fluorinated building-block synthesis. Using the free base or alternative salts alters solubility and hygroscopicity, potentially compromising reaction yields and reproducibility. This 4-trifluoromethylphenyl pyrrolidine, with strong vendor-documented viability in SNAr chemistry, is the reliable, research-grade intermediate your lab needs.

Molecular Formula C13H14F3NO4
Molecular Weight 305.25 g/mol
CAS No. 1198416-92-0
Cat. No. B1452018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate
CAS1198416-92-0
Molecular FormulaC13H14F3NO4
Molecular Weight305.25 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
InChIInChI=1S/C11H12F3N.C2H2O4/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;3-1(4)2(5)6/h1-4,9,15H,5-7H2;(H,3,4)(H,5,6)
InChIKeyKAOIKDIXYSSMQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate (CAS 1198416-92-0): An Intermediate for CNS and Fluorinated Compound Research


3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate (CAS 1198416-92-0) is a phenylpyrrolidine derivative offered as an oxalate salt, with the molecular formula C13H14F3NO4 and a molecular weight of 305.25 g/mol . Its core structure is comprised of a pyrrolidine ring substituted at the 3-position with a 4-trifluoromethylphenyl group . Vendor documentation and a downstream synthetic route publication indicate its primary role is as a research intermediate, particularly for synthesizing molecules targeting neurological disorders and for studying the effects of fluorination on biological systems [1].

Procurement Risk for 3-[4-(Trifluoromethyl)phenyl]pyrrolidine: Why Salt Form and Purity are Non-Negotiable


This compound exists as an oxalate salt (CAS 1198416-92-0), which is distinct from its free base (CAS 1000198-76-4) and hydrochloride salt (CAS 1095545-12-2) forms . Substituting the oxalate salt with the free base or a different salt would alter key physical properties such as solubility, stability, and hygroscopicity, potentially leading to unpredictable outcomes in synthetic reactions or biological assays [1]. Furthermore, commercial specifications typically cite a purity of 95% . Procurement of a lower purity grade from an alternative source introduces the risk of significant impurities that could compromise downstream synthetic yields or confound research data, thereby invalidating comparative studies.

Quantitative Comparative Evidence for 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate


Lipophilicity Enhancement via 4-Trifluoromethylphenyl Substitution Compared to Unsubstituted Phenylpyrrolidine

The substitution of a hydrogen atom with a trifluoromethyl group on the phenyl ring of 3-phenylpyrrolidine dramatically increases lipophilicity. The presence of the -CF3 group is a well-established strategy in medicinal chemistry to improve membrane permeability and metabolic stability [1]. While direct experimental logP data for 3-[4-(trifluoromethyl)phenyl]pyrrolidine was not found, a comparative study on isomeric trifluoromethyl pyrrolidines demonstrates that the CF3 group significantly modulates the physicochemical characteristics, including lipophilicity (logD), of the pyrrolidine scaffold [2].

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship (SAR)

Synthetic Utility: Demonstrated Reactivity in SNAr Reactions for Drug Discovery

The free base of the target compound, 3-[4-(trifluoromethyl)phenyl]pyrrolidine, has been demonstrated as a viable and reactive building block in nucleophilic aromatic substitution (SNAr) reactions. In a documented synthetic route, it was reacted with methyl 6-chloro-5-methoxynicotinate to yield a more complex intermediate in 75% yield, showcasing its utility for constructing novel chemical entities [1].

Organic Synthesis Medicinal Chemistry Building Block Validation

Optimal Application Scenarios for 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate in R&D


Synthesis of CNS-Targeted Compound Libraries

Due to its pyrrolidine core, a privileged scaffold in central nervous system (CNS) drug discovery, and the metabolic stability conferred by the -CF3 group, this oxalate salt is best suited as a key intermediate for building libraries of potential CNS therapeutics [1]. The provided 75% yield in a model SNAr reaction demonstrates its viability for creating diverse analogs, supporting its use in medicinal chemistry campaigns where a reliable, fluorinated pyrrolidine building block is required [2].

Investigation of Fluorine Effects on Pharmacological Properties

The 4-trifluoromethylphenyl group is a well-validated motif for modulating a drug candidate's lipophilicity and metabolic stability [3]. This compound is therefore an optimal choice for systematic structure-activity relationship (SAR) studies designed to probe the specific impact of this fluorinated group on target binding, cellular permeability, or pharmacokinetic properties, especially when compared to non-fluorinated phenyl or other halogenated analogs.

Sourcing a High-Purity Building Block for Reproducible Research

For laboratories establishing a new synthetic route or requiring a reliable intermediate for sensitive downstream chemistry, the procurement of this specific oxalate salt (CAS 1198416-92-0) at its commercially standard 95% purity is critical . Substitution with alternative salt forms or lower-purity grades introduces unnecessary variables that can compromise reaction yields and the reproducibility of research data. This scenario prioritizes the compound's defined purity and salt form to ensure consistent and predictable experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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